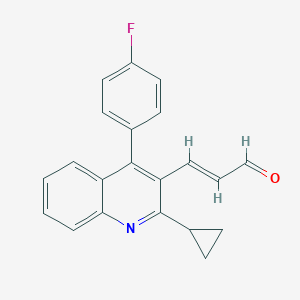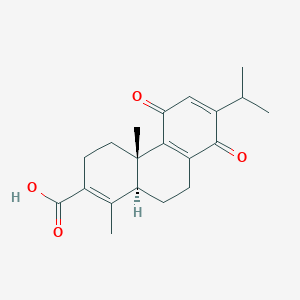
3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dihydroxypyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of a pyridine ring substituted with hydroxyl groups at the N and 2 positions and a carboxamide group at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) typically involves the amidation of pyridine-3-carboxylic acid. One common method is the catalytic amidation using reagents such as N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) to activate the carboxylic acid, followed by reaction with an amine source . Another approach involves the hydroboration of pyridine derivatives under basic and catalyst-free conditions, which can be followed by amidation .
Industrial Production Methods: Industrial production of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions: N,2-Dihydroxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products Formed:
Oxidation: Formation of pyridine-3,5-dicarboxylic acid.
Reduction: Formation of N,2-dihydroxytetrahydropyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N,2-Dihydroxypyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites of enzymes.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and carboxamide groups allow it to bind to enzyme active sites, potentially inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .
類似化合物との比較
Pyridine-3-carboxamide: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2-Hydroxypyridine-3-carboxamide: Similar structure but with only one hydroxyl group, leading to different binding properties and reactivity.
N-Hydroxy-2-pyridinecarboxamide: Contains a hydroxyl group at the N position, affecting its hydrogen bonding and coordination abilities
Uniqueness: N,2-Dihydroxypyridine-3-carboxamide is unique due to the presence of both hydroxyl groups and a carboxamide group, which provide multiple sites for interaction with biological molecules and metal ions. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
N-hydroxy-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-4(6(10)8-11)2-1-3-7-5/h1-3,11H,(H,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJCZVKCORHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)


![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)








